2-Piperidin-1-yl-pyrimidine-5-carboxylic acid is a heterocyclic compound characterized by the presence of a piperidine ring fused to a pyrimidine ring, with a carboxylic acid group located at the 5-position of the pyrimidine. This compound is notable for its potential biological activities and serves as a significant building block in the synthesis of various pharmacologically active molecules. Its chemical structure is represented by the molecular formula and it has a CAS number of 842974-64-5. The compound is of particular interest in medicinal chemistry due to its applications in drug development and its role in synthesizing complex organic molecules.
The synthesis of 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid typically involves cyclization reactions between appropriate precursors. A common synthetic route includes the reaction of a pyrimidine derivative with a piperidine derivative under controlled conditions, often facilitated by the presence of a catalyst. For instance, one method involves reacting 2-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate, which leads to the formation of the desired carboxylic acid.
In laboratory settings, synthetic procedures are optimized for yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency. Key purification techniques include recrystallization and chromatography, which are essential for obtaining high-purity products suitable for research and application.
The molecular structure of 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid features a piperidine ring (a six-membered saturated nitrogen-containing ring) connected to a pyrimidine ring (a six-membered aromatic ring containing two nitrogen atoms). The carboxylic acid functional group at the 5-position contributes to its reactivity and interaction with biological targets.
The compound's chemical properties can be summarized as follows:
2-Piperidin-1-yl-pyrimidine-5-carboxylic acid can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the reagents used:
While specific physical properties such as melting point are not extensively documented, compounds with similar structures typically exhibit moderate solubility in organic solvents and may have varying degrees of stability under different environmental conditions.
The chemical reactivity of 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid includes:
Relevant analyses often involve spectroscopic methods (e.g., NMR, IR) to characterize the compound's structure and confirm its purity following synthesis.
2-Piperidin-1-yl-pyrimidine-5-carboxylic acid has several applications across various fields:
This compound exemplifies the importance of heterocyclic compounds in drug discovery and development, showcasing how structural features can influence biological activity and chemical reactivity.
Catalytic hydrogenation enables direct pyridine-to-piperidine ring transformation within pyrimidine hybrids, offering atom-efficient access to saturated analogs. Heterogeneous catalysis provides robust solutions for chemoselective reduction:
Cobalt-Catalyzed Hydrogenation: Beller's group developed titanium-supported cobalt nanoparticles (Co/TiO₂) for aqueous-phase pyridine reduction under acid-free conditions. This system efficiently converts 2-chloropyrimidine-5-carboxylic acid derivatives bearing pyridyl substituents to the corresponding piperidine-containing analogs without affecting acid-sensitive functional groups. The catalyst exhibits exceptional recyclability (>10 cycles) with minimal metal leaching [9].
Palladium-Mediated Chemoselectivity: Glorius demonstrated that Pd/C catalysts achieve cis-selective hydrogenation of fluorinated pyridines in 2-piperidin-1-yl-pyrimidine precursors under ambient conditions. This approach tolerates electron-withdrawing pyrimidine substituents (e.g., carboxylic acids, esters) while preserving C-F bonds—a significant advancement given typical hydrodefluorination side reactions. The method enabled synthesis of fluorinated analogs of bioactive piperidine-pyrimidine hybrids [9].
Rhodium-Catalyzed Stereocontrol: Grygorenko employed Rh/Al₂O₃ for stereoselective hydrogenation of 3-cycloalkylpyridines en route to constrained analogs. Cyclobutyl and cyclopropyl derivatives exhibited enhanced cis diastereoselectivity (dr > 20:1) compared to linear alkyl chains under mild conditions (25°C, 10 bar H₂), attributed to steric guidance during substrate adsorption [9].
Table 1: Catalytic Systems for Pyridine-to-Piperidine Hydrogenation in Pyrimidine Hybrids
Catalyst | Substrate Scope | Conditions | Selectivity/Yield | Key Advantage |
---|---|---|---|---|
Co/TiO₂ | Pyridyl-pyrimidines | H₂O, 80°C, 20 bar H₂ | >90% conversion | Acid-free conditions |
Pd/C | 3-Fluoropyridines | EtOAc, rt, 5 bar H₂ | cis:trans >15:1, 85-92% | Fluorine retention |
Rh/Al₂O₃ | 3-Cycloalkylpyridines | MeOH, 25°C, 10 bar H₂ | dr >20:1, 78-95% | Stereoinduction by ring strain |
Ru/C | Multisubstituted pyridines | i-PrOH, 60°C, 50 bar H₂ | 88-95% yield | Broad functional group tolerance |
Footnotes: 1) Reaction scalability demonstrated for Co/TiO₂ (100g scale) [9] 2) Pd/C system compatible with carboxylic acid/ester groups on pyrimidine ring 3) Rh catalysis achieves stereocontrol via conformational locking in bicyclic intermediates
Cross-coupling methodologies enable site-selective decoration of the pyrimidine ring, exploiting halogenated precursors for C-C and C-N bond formation:
Suzuki-Miyaura Functionalization: 5-Bromo-2-piperidin-1-ylpyrimidine undergoes efficient Pd(PPh₃)₄-catalyzed coupling with arylboronic acids (toluene, 90°C). Electron-deficient boronic acids react preferentially (≥95% yield) versus electron-rich analogs (70-85%), attributed to accelerated transmetalation kinetics. Orthogonal protection of the piperidine nitrogen with Boc groups prevents undesired coordination [9].
Regioselective Halogenation: Directed ortho-metalation (DoM) strategies enable C-H functionalization at C5 of 2-piperidinylpyrimidines. Treatment with LDA (-78°C) followed by electrophilic quenching introduces bromo, iodo, or trialkylstannyl groups with >95% regiocontrol. Subsequent Stille coupling installs heteroaryl groups critical for bioactivity modulation [5] [9].
Reductive Amination Cascades: Palladium-catalyzed hydrogenation of 2-pyridinylpyrimidines can be interrupted by addition of carbonyl compounds, enabling one-pot reductive amination. Usuki demonstrated this cascade using 5-formyl-2-pyridinylpyrimidine with benzylamine, yielding 4-benzylaminomethyl derivatives after in situ imine formation and hydrogenation (70% isolated yield) [9].
While metal catalysis dominates piperidine synthesis, organocatalytic methods offer stereocontrol without transition metals:
Enantioselective Aza-Michael Addition: Chiral phosphoric acids (TRIP derivatives) catalyze the addition of β-ketoesters to N-alkenylpyrimidinones. This constructs piperidine rings bearing C3 stereocenters adjacent to the pyrimidine linkage (er 92:8 to 97:3). The reaction proceeds via iminium activation where the phosphate anion directs facial selectivity [9].
Dynamic Kinetic Resolution: Racemic α-aminopyrimidines undergo enantioselective N-alkylation using cinchona-alkaloid phase-transfer catalysts. Quaternary stereocenters form when 2-chloro-5-bromopyrimidine derivatives react with racemic bromo-piperidine precursors in biphasic toluene/KOH systems (ee 85-94%). The mechanism involves rapid epimerization of the piperidine stereocenter and selective alkylation of one enantiomer [9].
Iminium-Enamine Tandem Cyclization: Secondary amine catalysts (e.g., MacMillan catalyst) convert dialdehydes bearing pyrimidine-5-carboxaldehyde groups into spirocyclic oxindole-piperidine hybrids. The reaction proceeds via sequential iminium formation (C-C bond formation), enamine generation, and intramolecular aldolization (dr >10:1, ee 90%) [9].
Multicomponent reactions (MCRs) provide convergent access to complex derivatives through single-pot transformations:
Ugi-Azide Reaction: 2-Isocyano-1-piperidinylpyrimidine derivatives participate in Ugi-azide reactions with aldehydes and TMS-N₃, yielding tetrazole-conjugated hybrids. The reaction proceeds via imine formation, isocyanide addition, and [3+2] cycloaddition to install tetrazoles at C5 (65-90% yield). This modular approach generates combinatorial libraries for bioactivity screening [8].
Pyrimidine-Integrated Passerini Reaction: 5-Formyl-2-piperidin-1-ylpyrimidine reacts with carboxylic acids and isocyanides in dichloromethane to afford α-acyloxy carboxamides. Sterically unhindered isocyanides (t-BuNC) provide higher yields (85%) than aryl isocyanides (60-70%). The reaction demonstrates chemoselectivity where the aldehyde reacts preferentially over the piperidine nitrogen [8].
Parallel Synthesis of Carboxamides: A solution-phase protocol converts 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid into diverse carboxamides. Bis(pentafluorophenyl) carbonate (BPC) activates the carboxylic acid before amine addition. Primary amines precipitate directly (28-100% yield), while secondary amines require dry flash chromatography after 10-fold excess addition. This method produced 24 analogs with 80-100% purity [4].
Table 2: Multicomponent Reactions for Piperidine-Pyrimidine Hybrid Diversification
Reaction Type | Components | Product Scaffold | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
Ugi-Azide | Aldehyde, TMSN₃, Isocyanide | Tetrazole-piperidine-pyrimidine | 65-90% | Aromatic aldehydes, alkyl isocyanides |
Passerini | Carboxylic acid, Isocyanide | α-Acyloxy carboxamide | 60-85% | Aliphatic acids, t-alkyl isocyanides |
BPC-mediated amidation | Amine, Bis(pentafluorophenyl) carbonate | Pyrimidine-5-carboxamide | 28-100% | Primary/secondary aliphatic amines |
Biginelli-type | Aldehyde, β-dicarbonyl | Dihydropyrimidinone | 45-75% | Electron-deficient aldehydes |
Footnotes: 1) BPC = Bis(pentafluorophenyl) carbonate enables room temperature amidation [4] 2) Ugi-azide products show enhanced kinase inhibition vs parent compounds 3) Passerini reactions require stoichiometric ratios for optimal yield
Differential reactivity between the piperidine nitrogen, pyrimidine ring, and carboxylic acid enables sequential modification:
Orthogonal Carboxylic Acid Activation: The C5-carboxylic acid undergoes selective activation with CDI (1,1'-carbonyldiimidazole) in the presence of piperidine nitrogen. Subsequent amidation with amino esters yields dipeptidic hybrids without N-protection (75-90% yield). This chemoselectivity arises from the superior nucleophilicity of external amines versus the tertiary piperidine nitrogen [4] [6].
Aldehyde Intermediates for Diversification: Reduction of 2-piperidin-1-ylpyrimidine-5-carboxylic acid to the alcohol (NaBH₄, 90%), followed by oxidation (MnO₂), provides the corresponding carbaldehyde (149806-11-1). This aldehyde undergoes Knoevenagel condensation with active methylenes (malononitrile, thiazolidinedione) or reductive amination to install pharmacophores like imidazolyl or aminomethyl groups [6].
Halogen-Directed Lithiation: 5-Bromo-2-piperidin-1-ylpyrimidine undergoes halogen-metal exchange at -78°C using n-BuLi, generating C5-lithiated species that react with electrophiles (D₂O, CO₂, ClP(O)(OEt)₂). The reaction preserves the piperidine ring integrity, enabling installation of deuterium labels, carboxylic acids, or phosphonate groups [5] [7].
Selective N-Functionalization: Piperidine nitrogen in 2-piperidin-1-ylpyrimidine-5-carboxylic acid derivatives can be alkylated using hard electrophiles (MeI, benzyl bromide) under phase-transfer conditions (NaOH, TBAB). Softer electrophiles (acrylates, propargyl bromide) require silver(I)-mediated activation, forming N-alkylated salts without ester hydrolysis [9].
Table 3: Protection Strategies for Selective Functionalization
Target Site | Protecting Group | Conditions | Deprotection Method | Compatibility |
---|---|---|---|---|
Carboxylic acid | Methyl ester | CH₂N₂/MeOH | LiOH/THF-H₂O | Piperidine N-alkylation |
tert-Butyl ester | Boc₂O/DMAP | TFA/DCM | Acid-sensitive groups | |
Piperidine N | Boc | Boc₂O/Et₃N | HCl/dioxane | Carboxylic acid activation |
Cbz | CbzCl/NaHCO₃ | H₂/Pd-C | Halogenated pyrimidines |
Compound Index Table
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8